9-(Chlorodisulfanyl)anthracene
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Overview
Description
9-(Chlorodisulfanyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodisulfanyl)anthracene typically involves the chlorination of 9-anthracenethiol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the chlorodisulfanyl group can yield 9-anthracenethiol.
Substitution: The chlorodisulfanyl group can be substituted by other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 9-Anthracenethiol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-(Chlorodisulfanyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other anthracene derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 9-(Chlorodisulfanyl)anthracene and its derivatives often involves interactions with cellular components at the molecular level. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorodisulfanyl group can also undergo redox reactions, generating reactive intermediates that can further interact with biomolecules.
Comparison with Similar Compounds
9-Anthracenethiol: Lacks the chlorodisulfanyl group but shares similar core structure and reactivity.
9,10-Dichloroanthracene: Contains chlorine atoms at the 9th and 10th positions, offering different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties and uses.
Uniqueness: 9-(Chlorodisulfanyl)anthracene is unique due to the presence of the chlorodisulfanyl group, which imparts distinct reactivity and potential applications. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
Properties
CAS No. |
51134-91-9 |
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Molecular Formula |
C14H9ClS2 |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
anthracen-9-ylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C14H9ClS2/c15-17-16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
InChI Key |
AUWNHCIAXVCDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SSCl |
Origin of Product |
United States |
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